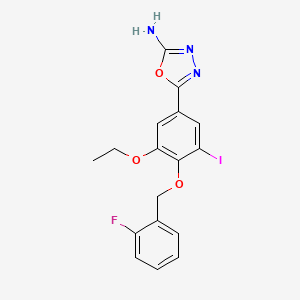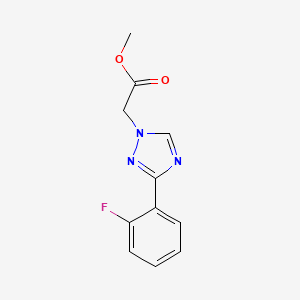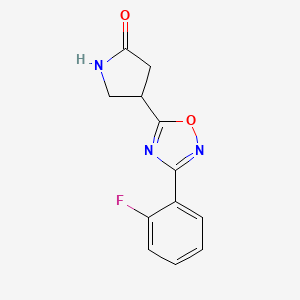
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a piperidine ring
Vorbereitungsmethoden
The synthesis of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the aromatic ring.
Piperidine Introduction: The attachment of a piperidine ring to the aromatic system.
Ethanone Formation: The final step involves the formation of the ethanone moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).
Wissenschaftliche Forschungsanwendungen
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The piperidine ring enhances its solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone can be compared with similar compounds, such as:
1-(4-(4-Chloro-2-(trifluoromethyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(4-(4-Bromo-2-(methyl)phenyl)piperidin-1-YL)ethanone: Similar structure but with a methyl group instead of trifluoromethyl.
1-(4-(4-Bromo-2-(trifluoromethyl)phenyl)piperidin-1-YL)propanone: Similar structure but with a propanone moiety instead of ethanone.
Eigenschaften
Molekularformel |
C14H15BrF3NO |
|---|---|
Molekulargewicht |
350.17 g/mol |
IUPAC-Name |
1-[4-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15BrF3NO/c1-9(20)19-6-4-10(5-7-19)12-3-2-11(15)8-13(12)14(16,17)18/h2-3,8,10H,4-7H2,1H3 |
InChI-Schlüssel |
APYOQLPJFMMWDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![Methyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789692.png)

![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)



![6-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11789713.png)

![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B11789715.png)

![5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11789723.png)
